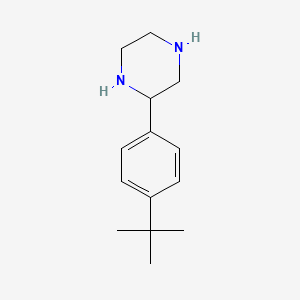

2-(4-Tert-butyl-phenyl)-piperazine

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry Research

Piperazine derivatives are of immense significance in the field of medicinal chemistry, contributing to the development of treatments for a wide range of diseases. Their versatility allows for the synthesis of diverse compound libraries with varied pharmacological activities.

The piperazine nucleus is widely regarded as a "privileged scaffold" in drug discovery. mdpi.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a fertile ground for the development of new therapeutic agents. The presence of two nitrogen atoms in the piperazine ring allows for modifications that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com These nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological receptors and enzymes. mdpi.com The structural rigidity and polar surface area of the piperazine ring often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. bohrium.com

The therapeutic relevance of the piperazine core is extensive, with derivatives showing a broad spectrum of biological activities in preclinical studies. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic properties. csic.es For instance, certain phenylpiperazine derivatives have been investigated for their potential in treating neurological and psychiatric disorders due to their interaction with serotonin (B10506) receptors. ontosight.ai Furthermore, piperazine-containing compounds have shown promise as antifungal agents by interfering with the morphological transition of pathogenic fungi like Candida albicans. nih.gov

Strategic Importance of Phenyl and Tert-Butyl Substituents in Chemical Biology

The specific substituents on the piperazine core play a crucial role in determining the molecule's biological activity. The phenyl and tert-butyl groups in 2-(4-tert-butyl-phenyl)-piperazine are of particular strategic importance.

The phenyl group is one of the most common ring systems found in marketed drugs. mdpi.com It can serve as a scaffold to which other functional groups are attached or act as a pharmacophore itself, engaging in hydrophobic and π-π stacking interactions with biological targets. biosynth.com However, the indiscriminate use of phenyl rings can sometimes contribute to poor physicochemical properties, such as low solubility and metabolic instability. mdpi.com

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a compound's properties. Its steric bulk can provide a "shielding" effect, protecting nearby functional groups from metabolic degradation and thereby increasing the compound's half-life. mdpi.com This group also increases lipophilicity, which can enhance a drug's ability to cross cell membranes. mdpi.com However, high lipophilicity can also lead to issues such as accumulation in fatty tissues. mdpi.com The strategic placement of a tert-butyl group can therefore be used to modulate a compound's binding affinity, selectivity, and pharmacokinetic profile.

Historical Perspective on the Research and Evolution of Piperazine-Based Compounds

The history of piperazine in medicine dates back to its use as a treatment for gout in the 19th century. nih.gov It was later discovered to have anthelmintic properties, leading to its use against intestinal worms. nih.gov In the early 20th century, researchers began to synthesize and explore substituted piperazine derivatives, uncovering a wide array of pharmacological activities. nih.gov This led to the development of numerous successful drugs across various therapeutic areas, including antibiotics, antipsychotics, and anticancer agents. The evolution of synthetic methodologies has further expanded the accessible chemical space of piperazine derivatives, solidifying their importance in medicinal chemistry.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The specific chemical compound, this compound (CAS No. 910444-34-7), is a known entity and is available from chemical suppliers. bldpharm.comsigmaaldrich.com However, a review of the current scientific literature reveals a scarcity of research focused directly on this particular molecule. Most of the available research focuses on more complex derivatives that incorporate the this compound core.

For instance, studies have been conducted on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a potent TRPV1 antagonist investigated for its potential in alleviating chronic pain. researchgate.nethenu.edu.cn Other research has explored the synthesis and biological activity of various tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine (B1213489) H3 receptor ligands with potential anticonvulsant and pro-cognitive properties. nih.gov Additionally, a compound named (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine is listed in the DrugBank database, indicating interest in this structural class.

The primary unaddressed question, therefore, is the intrinsic biological activity and therapeutic potential of the parent compound, this compound, itself. The existing research on its more complex derivatives suggests several avenues for future investigation:

Neurological and Psychiatric Applications: Given that phenylpiperazine derivatives are known to interact with serotonin receptors, a thorough investigation of this compound's activity at these and other CNS targets is warranted. ontosight.ai

Anticancer and Anti-inflammatory Potential: The broad-spectrum activity of piperazine derivatives suggests that this compound could be screened for anticancer and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships, starting with this basic scaffold, could provide valuable insights for the design of more potent and selective analogs.

Pharmacokinetic Profiling: A detailed study of the ADME properties of this compound would be essential to understand its drug-like potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)13-10-15-8-9-16-13/h4-7,13,15-16H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKUJEHMACJCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-34-7 | |

| Record name | 2-(4-tert-butyl-phenyl)-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established and Novel Synthetic Routes to 2-(4-Tert-butyl-phenyl)-piperazine

The construction of the 2-arylpiperazine core can be achieved through various synthetic methodologies, ranging from classical multi-step sequences to more efficient one-pot procedures and sophisticated stereoselective approaches.

Multi-Step Synthesis Protocols

Multi-step synthesis is a conventional and widely used approach for preparing substituted piperazines. These methods often involve the use of protecting groups to ensure regioselectivity, particularly when modifying the two distinct nitrogen atoms of the piperazine (B1678402) ring. nih.gov A common strategy begins with a pre-formed piperazine ring which is then functionalized.

A general multi-step approach might involve:

Protection: One of the piperazine nitrogens is protected, often with a tert-butyloxycarbonyl (Boc) group. nih.gov

Arylation: The unprotected nitrogen is then coupled with an appropriate aryl halide or equivalent. For the target compound, this would be a derivative of 4-tert-butylbenzene. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this step.

Introduction of the C2-substituent: This is a more complex step for 2-substituted piperazines. One route involves starting with a pre-functionalized piperazine, such as a piperazinone, which can be arylated and subsequently reduced and modified.

Deprotection: The protecting group is removed in the final step to yield the desired product.

Table 1: Example of a Multi-Step Synthesis Strategy for Phenylpiperazine Derivatives

| Step | Description | Reagents & Conditions | Purpose |

| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), CH₂Cl₂, 0 °C to RT | Protects one piperazine nitrogen to allow selective reaction at the other. nih.gov |

| 2 | Nucleophilic Substitution | 2-nitrobenzyl bromide, K₂CO₃, DMF, 60°C | Attaches the phenyl-containing moiety to the piperazine ring. bohrium.com |

| 3 | Deprotection | 4M HCl in 1,4-dioxane | Removes the Boc protecting group to yield the free secondary amine. bohrium.com |

| 4 | Acylation/Alkylation | Substituted benzoyl chloride, Et₃N, CH₂Cl₂ | Introduces a final substituent onto the newly deprotected nitrogen. bohrium.com |

One-Pot Reaction Sequences

To improve efficiency, reduce waste, and shorten reaction times, one-pot syntheses have been developed for piperazine derivatives. These methods combine multiple reaction steps into a single process without isolating intermediates.

A novel one-pot, one-step procedure for preparing monosubstituted piperazines avoids the need for protecting groups by using a protonated piperazine. nih.gov This method involves heterogeneous catalysis by metal ions supported on polymeric resins and can be conducted in common solvents at room or elevated temperatures. nih.gov Another innovative approach utilizes a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org

"Click chemistry" has also been employed for the efficient synthesis of piperazine derivatives. A one-pot reaction has been described for creating 1,2,3-triazolo piperazine carboxylates with significantly reduced reaction times (~5 minutes) and high yields (~95-98%). nih.gov While not directly yielding the target compound, these methodologies showcase modern approaches that could be adapted for the synthesis of this compound.

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages | Example Application |

| Multi-Step Synthesis | High control over substitution pattern, versatile. | Time-consuming, lower overall yields, requires protecting groups. nih.gov | Synthesis of complex pharmaceutical intermediates like PZ-1190. acs.org |

| One-Pot Synthesis | Increased efficiency, reduced waste, faster. acs.orgnih.gov | May require more complex optimization, potential for side reactions. | Rapid synthesis of 1,2,3-triazolo piperazine derivatives via click chemistry. nih.gov |

Stereoselective Synthesis Approaches

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is critical.

Several strategies for the stereoselective synthesis of piperidines and related heterocycles have been developed, which can be applied to piperazines. researchgate.net These include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired molecule.

Auxiliary Controlled Methods: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Catalytic Asymmetric Reactions: Using a chiral catalyst to favor the formation of one enantiomer over the other.

For example, transition-metal catalyzed methods, such as palladium-catalyzed decarboxylative allylic alkylation, have been used to create chiral gem-disubstituted diazaheterocycles. caltech.edu Another approach involves the reductive cyclization of dioximes derived from α-amino acids, which allows the conversion of a primary amino group into a piperazine ring with stereocontrol. nih.gov This method has been shown to predominantly form 2,6-cis-isomers. nih.gov The development of a one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones via a Ugi/nucleophilic substitution/N-acylation sequence also provides a pathway to diastereomerically pure fused piperazine systems. acs.org These advanced methods offer pathways to enantiomerically pure this compound, which is essential for pharmacological studies.

Design and Synthesis of Derivatives and Analogs of this compound

The this compound scaffold serves as a valuable starting point for creating libraries of new compounds with potentially enhanced or novel biological activities. Modifications typically target the piperazine ring or the phenyl moiety.

Modifications on the Piperazine Ring System

The piperazine ring contains two nitrogen atoms that are common sites for modification. The N-1 and N-4 positions can be functionalized to alter the compound's physicochemical properties, such as solubility and basicity, which can significantly impact its pharmacokinetic profile. nih.gov

Common modifications include:

N-Alkylation and N-Arylation: The secondary amine of the piperazine can be alkylated or arylated through nucleophilic substitution or reductive amination. mdpi.com

N-Acylation: Reaction with acyl chlorides or carboxylic acids can introduce amide functionalities. For example, various substituted benzoyl chlorides can be reacted with the piperazine nitrogen to form a range of derivatives. bohrium.com

Introduction of Heterocycles: The piperazine nitrogen can be used as a point of attachment for various heterocyclic rings, such as triazoles or imidazoles, often via multi-step sequences. nih.govunesp.br

Ring Contraction/Expansion or Fusion: More complex modifications involve altering the piperazine ring itself to create fused bicyclic systems or related heterocycles. acs.org

These modifications are crucial in drug discovery for optimizing interactions with biological targets. nih.gov

Substitutions on the Phenyl Moiety

The 4-tert-butyl-phenyl group can also be modified to probe structure-activity relationships. The tert-butyl group itself is a bulky, lipophilic substituent that often enhances binding to hydrophobic pockets in target proteins.

Strategies for modifying the phenyl ring include:

Varying Alkyl Substituents: Replacing the tert-butyl group with other alkyl groups (e.g., methyl, isopropyl) or removing it altogether can modulate lipophilicity and steric bulk.

Introducing Polar or Electron-Withdrawing/Donating Groups: Adding substituents such as halogens (F, Cl), trifluoromethyl (CF₃), or nitro (NO₂) groups to different positions on the phenyl ring can alter the electronic properties of the molecule and introduce new potential hydrogen bonding sites. jetir.org For example, adding electronegative groups like halogens can enhance the ability of a compound to cross the blood-brain barrier. jetir.org

Systematic modification of both the piperazine and phenyl moieties allows for a thorough exploration of the chemical space around the parent compound, leading to the identification of derivatives with optimized properties.

Exploration of Linkers and Bridging Moieties for Chemical Probes

The functionalization of the piperazine scaffold is a key strategy in drug discovery and chemical biology. nih.govtandfonline.com The piperazine moiety can be found in a variety of bioactive compounds and its derivatives are often used as spacers or linkers in the design of chemical probes. researchgate.net

The development of chemical probes often requires the introduction of linker molecules that can be used to attach reporter groups, affinity tags, or other functionalities. The piperazine ring, with its two nitrogen atoms, provides convenient points for such modifications. nih.govtandfonline.com For instance, the N1 and N4 positions can be selectively functionalized to introduce a variety of linkers.

Research into Proteolysis Targeting Chimeras (PROTACs) highlights the critical role of linker composition and length in the efficacy of these bifunctional molecules. explorationpub.com PROTACs consist of two ligands connected by a linker, one binding to a target protein and the other to an E3 ubiquitin ligase, leading to the degradation of the target protein. explorationpub.com Studies have shown that the nature of the linker, whether aliphatic, PEG-based, or containing more rigid structures like piperazine, significantly impacts the PROTAC's properties, including cell permeability and degradation efficiency. explorationpub.comdiva-portal.org

For example, the variation in linker length has been shown to have a profound effect on the potency of PROTACs. In one study, increasing the linker length from 9 to 16 atoms resulted in a significant increase in potency, while longer linkers led to a sharp decrease. explorationpub.com Similarly, another study on TBK1-targeting PROTACs found that linkers between 12 and 29 atoms were effective, with an optimal length of 21 atoms. explorationpub.com These findings underscore the importance of optimizing linker length and composition for specific applications.

In the context of this compound, the piperazine core can be derivatized with various linkers to create chemical probes for studying its biological targets. For example, a linker could be attached to the N1 position, leaving the N4 position available for interaction with a biological target. The choice of linker would depend on the specific application, but could include polyethylene (B3416737) glycol (PEG) chains to improve solubility, or alkyl chains with terminal functional groups for conjugation to other molecules. explorationpub.com

Yield Optimization and Reaction Condition Analysis in Compound Synthesis

The synthesis of this compound and its derivatives often involves multi-step procedures where yield optimization and reaction conditions are critical for efficiency and cost-effectiveness.

A common approach for synthesizing monosubstituted piperazines involves the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to prevent disubstitution. mdpi.com This multi-step process includes protection, reaction with the desired substituent, and subsequent deprotection. mdpi.com However, this method can be time-consuming and generate significant waste.

To address these limitations, researchers have explored alternative synthetic strategies. One such method involves the reaction of a protonated piperazine, which suppresses the formation of disubstituted products. mdpi.com This approach has been shown to be effective for a wide range of monosubstituted piperazines and can be accelerated using microwave irradiation, leading to shorter reaction times and comparable yields. mdpi.com

Palladium-catalyzed cross-coupling reactions are also widely used for the synthesis of arylpiperazines. For instance, the reaction of 1-Boc-piperazine with an aryl bromide in the presence of a palladium catalyst and a suitable ligand can provide the desired product in good yield. nih.govgoogle.com The choice of catalyst, ligand, and reaction conditions can significantly impact the yield and purity of the final product. nih.gov

The table below summarizes various synthetic methods for piperazine derivatives, highlighting the reaction conditions and yields.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-bromostyrene, 1-Boc-piperazine | NaOtBu, PdCl₂[P(oTol)₃]₂, toluene, 100 °C | 4-(4-Vinyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | 58 | nih.gov |

| Amine, Aryl bromide | NaOtBu, Pd₂(dba)₃, P(2-furyl)₃, toluene, 105 °C | Substituted piperazine | Varies | nih.gov |

| 1-Boc-piperazine, 4-fluoronitrobenzene | DMF, 120 °C, 8 bar (Flow reaction) | tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Not specified | rsc.org |

| (±)-7b, 4-bromo-tert-butylbenzene | Pd(OAc)₂, PPh₃, 105 °C | (±)-tert-Butyl 4-benzyl-2-(4-tert-butylbenzyl)-6-methylpiperazine-1-carboxylate | 87 | nih.gov |

| 1,2,3-Thiadiazoles, Amine | Catalyst, Ligand, Solvent, 90 °C | Thioamides | up to 95 | rsc.org |

Green Chemistry Approaches in Piperazine Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of piperazine and its derivatives to develop more sustainable and environmentally friendly processes. researchgate.net

One key area of focus is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of monosubstituted piperazines using a protonated piperazine intermediate can be effectively accelerated with microwave irradiation. mdpi.com

Another green chemistry approach involves the use of environmentally benign solvents and catalysts. Water and ethanol (B145695) are considered green solvents and their use in piperazine synthesis is being explored. rsc.org For instance, the synthesis of 2-amino-3-cyano-4H-chromenes using an immobilized piperazine catalyst on graphene oxide can be carried out in aqueous ethanol. rsc.org This heterogeneous catalyst can be easily separated and reused, further enhancing the sustainability of the process. rsc.org

Photoredox catalysis is another promising green method for piperazine synthesis. mdpi.com This approach utilizes visible light and a photocatalyst, often an organic dye, to promote chemical reactions. mdpi.com Organic photocatalysts are particularly attractive as they can be derived from renewable materials and are generally less toxic than their transition-metal counterparts. mdpi.com

The table below provides an overview of some green chemistry approaches applied to piperazine synthesis.

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Synthesis of monosubstituted piperazines | mdpi.comresearchgate.net |

| Green Solvents | Use of water, ethanol, or other environmentally friendly solvents | Synthesis of 2-amino-3-cyano-4H-chromenes in aqueous ethanol | rsc.org |

| Heterogeneous Catalysis | Easy separation and reuse of the catalyst | Immobilized piperazine on graphene oxide for multicomponent reactions | rsc.org |

| Photoredox Catalysis | Use of visible light and organic photocatalysts | C-H functionalization of piperazines | mdpi.com |

| Multicomponent Reactions | Combining multiple steps into a single pot reaction | Synthesis of piperazine analogs via the Petasis reaction | researchgate.net |

Molecular Interactions and Target Engagement Elucidation Preclinical

Investigation of Receptor Binding Profiles

To understand the pharmacological footprint of 2-(4-tert-butyl-phenyl)-piperazine, its receptor binding profile has been a significant focus of preclinical research, aiming to identify its primary molecular targets.

Radioligand binding assays are a cornerstone of pharmacology for quantifying a compound's affinity for a specific receptor. This technique involves a radiolabeled ligand known to bind with high affinity to the target receptor. The test compound's ability to displace this radioligand is measured, providing an indication of its binding affinity. These assays are standard for screening compounds with a piperazine (B1678402) moiety against a wide array of neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. For instance, in the characterization of novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), radioligand binding assays using tracers like [³H]RTX are employed to determine affinity for the target receptor. doi.org Similarly, the selectivity of new chemical entities is often ascertained by screening them at a specific concentration against a panel of diverse receptors using this method. doi.org

Competitive binding studies are a crucial extension of radioligand assays that determine the concentration of a test compound required to inhibit 50% of the specific binding of a radioligand (IC50). This IC50 value is then used to calculate the inhibition constant (Ki), which reflects the compound's affinity for the receptor.

Studies on various phenylpiperazine derivatives have demonstrated their significant affinity for several G-protein coupled receptors (GPCRs). nih.gov For example, N-aryl-piperazine derivatives have been evaluated in competition binding assays using transfected HEK 293 cells that express human dopamine D2L, D3, or D4 receptors. nih.gov In such studies, a high-affinity antagonist radioligand is used to determine the binding affinities of the test compounds. nih.gov Research on a piperazine derivative, LQFM180, showed that it was able to bind to α1B, 5-HT1A, and D2 receptors, albeit in the low micromolar range. researchgate.net This highlights the utility of competitive binding assays in establishing the selectivity profile of a compound across different receptor subtypes.

Understanding the kinetics of the binding interaction, including the association (kon) and dissociation (koff) rates, is vital as these parameters determine the binding affinity (Kd). A lower Kd value signifies a higher binding affinity. In vitro systems, often using cell lines like HEK 293 transfected to express specific human receptors, are standard for these determinations. nih.gov

For example, the binding affinities of biphenyl (B1667301) PD-L1 radioligands have been evaluated using both saturation binding and real-time binding assays, yielding Kd values. nih.gov The affinity of various piperazine and piperidine (B6355638) derivatives for histamine (B1213489) H3 receptors and sigma-1 (σ1R) and sigma-2 (σ2R) receptors has also been determined, with some compounds showing high affinity in the nanomolar range. nih.govugr.es These studies are essential for a comprehensive understanding of a compound's pharmacological behavior at its target receptors.

Table 1: Illustrative In Vitro Receptor Binding Affinity for Phenylpiperazine Derivatives

| Compound/Analog | Receptor | Ki (nM) |

| Benzophenone Derivative 18 | hH₃R | 3.12 |

| Piperidine Derivative 11 | hH₃R | 6.2 |

| Piperidine Derivative 11 | σ₁R | 4.41 |

| Piperidine Derivative 11 | σ₂R | 67.9 |

| tert-butyl analogue 2 | hH₃R | 16.0 |

| tert-butyl analogue 13 | hH₃R | 37.8 |

| tert-butyl analogue 13 | σ₁R | 51.8 |

This table presents a compilation of binding affinity data for various phenylpiperazine analogs from different studies to illustrate the typical data generated. The data for compounds 18 , 11 , 2 , and 13 are from reference nih.govresearchgate.net.

Enzymatic Activity Modulation Studies

Evaluating the influence of this compound on enzyme function is another critical component of its preclinical characterization.

These assays determine whether a compound can inhibit or activate a specific enzyme. For psychoactive compounds, key enzymes of interest often include those involved in neurotransmitter metabolism, such as monoamine oxidases (MAO-A and MAO-B), or enzymes implicated in neurodegenerative diseases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). pjps.pkacs.org

The general procedure involves incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. A series of 1-arylsulfonyl-4-phenylpiperazine derivatives, including a compound with a tert-butylphenyl group (3c), were synthesized and evaluated for their inhibitory activity against enzymes like lipoxygenase (LOX), AChE, and BChE. pjps.pk The results indicated that these compounds generally showed weak or no inhibition against these particular enzymes. pjps.pk Other studies on ferulic acid-piperazine derivatives have also reported IC50 values for AChE and BChE inhibition. acs.org Similarly, the development of inhibitors for enzymes like human phosphoglycerate dehydrogenase (PHGDH) involves coupled biochemical assays to determine IC50 values. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for a Phenylpiperazine Analog

| Compound | Enzyme | IC50 (µM) |

| 1-[(4-(tert-Butyl)phenyl)sulfonyl]-4-phenylpiperazine (3c) | LOX | 11.31±0.19 |

| 1-[(4-(tert-Butyl)phenyl)sulfonyl]-4-phenylpiperazine (3c) | AChE | Not Active |

| 1-[(4-(tert-Butyl)phenyl)sulfonyl]-4-phenylpiperazine (3c) | BChE | Not Active |

This table is based on data for the analogous compound 1-[(4-(tert-Butyl)phenyl)sulfonyl]-4-phenylpiperazine (3c) to demonstrate the type of data generated in these studies. pjps.pk

This approach utilizes the three-dimensional structure of a target enzyme to predict how a ligand, such as this compound, might bind. Computational methods like molecular docking are employed to model these interactions and estimate binding affinity, which can guide the design of more potent and selective molecules.

For instance, molecular docking studies have been performed for 1-arylsulfonyl-4-phenylpiperazine derivatives to complement enzyme inhibition assays. pjps.pk In the development of inhibitors for enzymes like the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, a structure-based co-pharmacophore screening approach has been used to design dual-targeted inhibitors. semanticscholar.org This process involves analyzing the active sites of the target enzymes to identify shared structural and chemical properties, which then informs the design of inhibitors. semanticscholar.org Although specific structure-based studies for this compound are not extensively documented, this methodology is integral to modern drug discovery for optimizing lead compounds against specific enzyme targets.

Protein-Ligand Interaction Characterization

The characterization of how a compound binds to its protein target is a cornerstone of preclinical research. This typically involves a combination of biophysical and structural biology techniques to define the affinity, kinetics, and precise molecular interactions of the ligand-protein complex.

Biophysical Techniques for Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods used to quantify the binding affinity (K_D), and the kinetics (k_on, k_off) and thermodynamic parameters (ΔH, ΔS) of a drug-target interaction, respectively. acs.org An extensive search of scientific literature and databases did not yield any specific studies that have employed SPR or ITC to analyze the binding of this compound to any biological target. While studies on other arylpiperazine derivatives have utilized these techniques to determine their binding characteristics for targets such as the β1-adrenergic receptor, no such data is available for the specific compound . acs.orgnih.gov

Interactive Data Table: Biophysical Binding Analysis of this compound

| Technique | Target | Binding Affinity (K_D) | Thermodynamic Parameters (ΔH, ΔS) | Source |

| Surface Plasmon Resonance (SPR) | Data Not Available | Data Not Available | Data Not Available | N/A |

| Isothermal Titration Calorimetry (ITC) | Data Not Available | Data Not Available | Data Not Available | N/A |

Crystallographic Studies of Compound-Target Complexes (if available for related compounds)

X-ray crystallography provides high-resolution three-dimensional structures of compound-target complexes, offering invaluable insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. While crystallographic studies have been conducted on various phenylpiperazine derivatives, including salts of 1-phenylpiperazine (B188723) and complexes of more substituted arylpiperazines with their targets, no published crystal structures were found for this compound bound to a protein target. nih.govresearchgate.netnih.gov The spatial arrangement of the tert-butyl group on the phenyl ring would significantly influence its binding pose, making extrapolations from other phenylpiperazine structures speculative without direct experimental evidence.

Functional Pathway Investigations in Cellular Models (non-human)

Cell-based assays are critical for understanding how a compound's interaction with its target translates into a functional cellular response. These investigations can reveal whether a compound acts as an agonist, antagonist, or modulator of a specific signaling pathway. A comprehensive literature search found no studies detailing the effects of this compound in non-human cellular models to investigate its impact on any functional pathways. While research on other piperazine derivatives has shown engagement with pathways like the 5-HT1A/BDNF/PKA pathway or inhibition of cancer signaling pathways, there is no such data specifically for this compound. nih.govtandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic SAR Exploration of 2-(4-Tert-butyl-phenyl)-piperazine Derivatives

Systematic exploration involves making targeted changes to the lead compound, this compound, and observing the resulting impact on its biological profile.

The 2-position of the piperazine (B1678402) ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-tert-butyl-phenyl)-piperazine and (S)-2-(4-tert-butyl-phenyl)-piperazine. This chirality is a pivotal factor in determining biological activity, as biological targets like receptors and enzymes are themselves chiral.

Research into related 2-substituted arylpiperazines has consistently shown that enantiomers can exhibit significant differences in potency, selectivity, and even the nature of their biological effect (e.g., agonist vs. antagonist). For instance, in a study on D3 receptor antagonists, the (R) and (S) enantiomers of a related compound displayed marked differences in binding affinity, a phenomenon known as enantioselectivity. nih.gov This difference arises because only one enantiomer can achieve the optimal three-point interaction with the specific amino acid residues in the receptor's binding pocket. It has been observed in analogous compound series that one enantiomer can be significantly more potent than the other, underscoring the importance of stereochemistry in drug design. caltech.edu Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives are essential for identifying the more active stereoisomer and maximizing therapeutic efficacy.

The "4-tert-butyl-phenyl" portion of the molecule is a key area for SAR exploration. The position and electronic nature of substituents on this aromatic ring profoundly affect how the molecule interacts with its target. The tert-butyl group at the para- (4-) position is a bulky, electron-donating group.

Position: The para-position is often critical. Moving the tert-butyl group to the ortho- (2-) or meta- (3-) position would alter the molecule's shape and how it fits into a binding pocket. Studies on various arylpiperazine series have demonstrated that substituent placement is key to activity. researchgate.net

Electronic Properties: The electronic nature of the substituent—whether it donates or withdraws electrons—influences the molecule's interaction with the target protein. The tert-butyl group is an electron-donating group, which can enhance binding through favorable interactions. In contrast, studies on similar arylpiperazine scaffolds targeting 5-HT1A and D2A receptors have shown that introducing strong electron-withdrawing groups at the para-position can significantly reduce binding affinity for both receptors. nih.gov This suggests a preference for electron-rich or neutral substituents at this position for certain targets.

The table below illustrates hypothetical SAR trends for a generic arylpiperazine series, demonstrating the importance of the substituent's electronic character at the para-position.

| Substituent at Para-Position | Electronic Effect | Relative Binding Affinity |

| -OCH3 (Methoxy) | Strong Electron-Donating | High |

| -C(CH3)3 (Tert-butyl) | Electron-Donating | High |

| -CH3 (Methyl) | Weak Electron-Donating | Moderate-High |

| -H (Hydrogen) | Neutral | Moderate |

| -Cl (Chloro) | Weak Electron-Withdrawing | Low-Moderate |

| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing | Low |

| -NO2 (Nitro) | Strong Electron-Withdrawing | Very Low |

This table is illustrative, based on general findings in arylpiperazine SAR studies. nih.govnih.gov

Computational Chemistry and In Silico Modeling for SAR/SPR

Computational, or in silico, methods are indispensable tools for understanding and predicting SAR and SPR, accelerating the drug design process by prioritizing which compounds to synthesize and test.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wu.ac.th For a series of this compound derivatives, a QSAR model could predict the activity of new, unsynthesized analogs.

The process involves calculating a set of numerical values, or "descriptors," for each molecule that quantify its structural, electronic, and physicochemical properties. A statistical method, such as multiple linear regression (MLR), is then used to build an equation linking these descriptors to the observed biological activity. openpharmaceuticalsciencesjournal.com

Key molecular descriptors relevant to QSAR studies of arylpiperazine derivatives include:

Topological Descriptors: Quantify molecular size, shape, and branching.

Electronic Descriptors: Describe the distribution of electrons (e.g., dipole moment, partial charges).

Hydrophobic Descriptors: Such as LogP, which measures a compound's lipophilicity.

A QSAR study on arylpiperazines targeting the α1-adrenoceptor found that descriptors related to the number of rotatable bonds and hydrogen-bonding properties were crucial for predicting binding affinity. nih.govacs.org

| Descriptor Type | Example | Relevance to this compound Derivatives |

| Constitutional | Molecular Weight, Number of Oxygen Atoms (nO) | Relates to the overall size and composition of the molecule. openpharmaceuticalsciencesjournal.com |

| Topological | Chi Indices (χ) | Encodes information about molecular connectivity and complexity. nih.govacs.org |

| Electronic | Dipole Moment | Influences long-range interactions with the biological target. researchgate.net |

| Physicochemical | LogP (Lipophilicity) | Critical for membrane permeability and hydrophobic interactions in the binding pocket. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

When the 3D structure of the biological target is unknown, LBDD methods are employed. mdpi.com These approaches rely on the information from a set of known active molecules. A key LBDD technique is pharmacophore modeling. A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. nih.govmdpi.com

For the this compound class, a pharmacophore model could be generated from a set of active analogs. This model would likely include:

A hydrophobic feature corresponding to the tert-butylphenyl group.

A positive ionizable feature for the protonatable nitrogen atom of the piperazine ring.

Potentially other features like hydrogen bond acceptors or donors depending on other substituents.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that fit the model and are likely to be active. dovepress.com

When the 3D structure of the target protein is available (from X-ray crystallography or homology modeling), SBDD methods can be used. mdpi.com The primary SBDD technique is molecular docking, which computationally predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net

In the case of this compound, docking it into a target like a G protein-coupled receptor (GPCR) could reveal key interactions. nih.gov For example, the tert-butylphenyl group might fit into a hydrophobic pocket, while the protonated piperazine nitrogen could form an ionic bond with an acidic amino acid residue like aspartic acid. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein. acs.orgnih.gov This powerful technique helps to validate docking results and provides a more dynamic understanding of the molecular recognition process. acs.orgnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery, providing an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. patsnap.comslideshare.net This approach identifies the three-dimensional arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers that are crucial for biological activity. patsnap.com These models serve as powerful 3D queries in virtual screening campaigns to search large compound libraries for novel molecules with the potential for desired therapeutic effects. dovepress.comnih.gov

For a molecule like this compound, a hypothetical pharmacophore model would prominently feature:

A Hydrophobic/Aromatic Region: Defined by the 4-tert-butyl-phenyl group. The bulky tert-butyl substituent provides a significant hydrophobic anchor, which is often crucial for binding within nonpolar pockets of a target protein.

Hydrogen Bond Donors/Acceptors: The piperazine ring contains two nitrogen atoms. The secondary amine (NH) acts as a hydrogen bond donor, while both nitrogen atoms can function as hydrogen bond acceptors. These features are critical for forming directed interactions with amino acid residues in a binding site.

A Positively Ionizable Feature: At physiological pH, the piperazine ring is likely to be protonated, presenting a positive charge that can engage in ionic interactions with negatively charged residues, such as aspartate or glutamate. mdpi.com

Virtual screening of chemical databases using such a pharmacophore model could identify structurally diverse compounds that share this specific arrangement of features. nih.gov This technique has been successfully applied to various piperazine-containing scaffolds to discover novel inhibitors for targets such as human acetylcholinesterase and to design new antagonists for receptors involved in pain and inflammation. nih.govresearchgate.net By filtering compounds based on their fit to the pharmacophore model, researchers can significantly enrich the hit rate of subsequent biological screening, prioritizing molecules that are most likely to exhibit the desired activity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

The piperazine ring, a saturated heterocycle, typically adopts a stable chair conformation to minimize steric strain. mdpi.com For 2-substituted piperazines, such as this compound, the substituent can occupy either an axial or an equatorial position. Studies on related 2-aryl piperazines have shown a preference for the aryl substituent to be in the axial conformation. nih.gov This preference can influence how the molecule presents its key interacting groups to a biological target and can be a determining factor in its binding affinity and selectivity. nih.gov Infrared spectral analysis of unsubstituted piperazine has indicated a preference for the N-H bond to be in an equatorial position. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in a molecule over time, taking into account environmental factors like solvent. nih.gov An MD simulation of this compound in an aqueous environment would reveal the stability of different chair conformations, the rotational freedom of the phenyl ring, and the specific interactions with water molecules. acs.orgnih.gov This information is vital for understanding the molecule's behavior in a physiological context. For instance, MD simulations can help assess the stability of a proposed binding pose within a receptor's active site, providing insights into the energetics of the interaction and identifying key stable contacts, which is a critical step in rational drug design. acs.org

Prediction of Molecular Properties Relevant to Biological Activity

The biological activity of a compound is governed by a combination of its structural features and its physicochemical properties. Properties such as lipophilicity and pKa are fundamental in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a nonpolar environment relative to a polar one. It is a critical parameter for predicting a molecule's ability to cross biological membranes, including the blood-brain barrier. The predicted XlogP value for this compound is approximately 2.3. This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.

pKa

The pKa value indicates the strength of an acid or, in this case, the basicity of the nitrogen atoms in the piperazine ring. It determines the ionization state of the molecule at a given pH. Piperazine itself is a di-basic compound with two distinct pKa values, typically around 9.7 for the first protonation and 5.3 for the second at 298 K. uregina.casemanticscholar.org

For this compound, the substitution is expected to modulate these values. The electron-withdrawing nature of the adjacent aryl group would likely decrease the basicity (lower the pKa) of the nitrogen at position 1 (N1) compared to unsubstituted piperazine. researchgate.net Conversely, the electronic effect on the more distant nitrogen at position 4 (N4) would be less pronounced, and its pKa would be expected to be closer to that of a mono-N-alkylpiperazine. researchgate.netrsc.org The precise ionization state at physiological pH (around 7.4) is crucial, as it dictates the molecule's solubility and its ability to form ionic bonds with its biological target. uregina.ca

| Property | Predicted Value/Range | Significance |

|---|---|---|

| XlogP | ~2.3 | Indicates moderate lipophilicity, influencing membrane permeability. |

| pKa1 (N4) | ~9.0 - 9.5 | Governs the protonation state of the less sterically hindered nitrogen. |

| pKa2 (N1) | ~5.0 - 6.0 | Governs the protonation state of the nitrogen adjacent to the aryl group. |

Preclinical Pharmacological and Biological Evaluation in Vitro and in Vivo Non Human Models

Cellular Assays for Biological Activity Profilingucsd.edu

The initial stages of drug discovery for a compound like 2-(4-tert-butyl-phenyl)-piperazine typically involve a series of cellular assays to determine its biological activity and mechanism of action at a molecular level. These assays are crucial for understanding how the compound interacts with specific cellular targets.

Reporter Gene Assays and Functional Readouts

Reporter gene assays are a common method to study gene expression regulation and signal transduction pathways. thermofisher.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is linked to a specific regulatory DNA sequence. thermofisher.com The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the signaling pathway under investigation. thermofisher.com For a novel compound, these assays can reveal whether it activates or inhibits specific cellular signaling cascades. For instance, a study on novel GPR119 agonists utilized a reporter designed to monitor cAMP-mediated signal transduction in HEK-293 cells. researchgate.net Enhanced bioluminescence in this system corresponded to increased cAMP levels, indicating agonist activity at the receptor. researchgate.net

Cell-Based Target Engagement Assays

Confirming that a compound interacts with its intended target within a cellular environment is a critical step. Cell-based target engagement assays provide this confirmation. discoverx.com These assays can measure the binding of a compound to its target protein inside intact cells. nih.govdiscoverx.com One such technology is the NanoBRET target engagement assay, which has been used to assess the cellular potency of compounds by monitoring their binding to specific kinases. nih.gov Another approach, the InCELL Hunter™ and InCELL Pulse™ assays, relies on the principle that the engagement of a target protein by a compound leads to its stabilization. discoverx.com This stabilization can be quantified and is independent of the compound's mechanism of action, making it a versatile tool for confirming target interaction. discoverx.com

Evaluation in Relevant Non-Human Cell Lines (e.g., receptor expressing cell lines, specific disease models)

To understand the potential therapeutic relevance of a compound, it is evaluated in non-human cell lines that are representative of a particular disease or express a specific receptor of interest. For instance, in the context of Parkinson's disease research, dopaminergic MN9D cells have been used to assess the neuroprotective properties of compounds against toxins like MPP+. acs.org Similarly, for cancer research, various human tumor cell lines such as MCF-7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) are used to screen for cytotoxic activity. nih.gov The choice of cell line is critical for obtaining meaningful data about the compound's potential efficacy. For example, mouse MDR T-lymphoma cells have been instrumental in evaluating the ability of certain piperazine (B1678402) derivatives to reverse multidrug resistance in cancer. bohrium.com

In Vivo Animal Models for Efficacy and Mechanism Studiesdiscoverx.comnih.govarabjchem.org

Selection and Validation of Preclinical Disease Models (e.g., rodent models)discoverx.comnih.govarabjchem.org

The selection of an appropriate animal model is crucial for preclinical efficacy studies. Rodent models are frequently used due to their physiological similarities to humans and the availability of well-characterized disease models. acs.org For neurodegenerative diseases like Parkinson's, reserpinized rats and 6-hydroxydopamine (6-OHDA)-induced unilaterally lesioned rats are established models to test the efficacy of new therapeutic agents. acs.orgnih.govnih.gov In oncology, mouse models are widely used to evaluate the anti-tumor activity of novel compounds. nih.gov For pain research, models of inflammatory and neuropathic pain in rats are employed to assess the analgesic properties of drug candidates. mdpi.com

Pharmacodynamic Endpoints in Preclinical Studies

Pharmacodynamic (PD) endpoints are measurable biological responses that demonstrate a drug's effect on its target. In preclinical studies, these endpoints are essential for understanding the relationship between drug concentration and its pharmacological effect. For example, in Parkinson's disease models, a key PD endpoint is the reversal of drug-induced hypolocomotion or the induction of rotational behavior in lesioned animals. acs.orgnih.govnih.gov In cancer studies, tumor growth inhibition is a primary PD endpoint. For metabolic diseases, changes in blood glucose or insulin (B600854) levels can serve as relevant PD markers. The specific endpoints are chosen based on the therapeutic indication and the compound's mechanism of action.

Behavioral and Physiological Assessments in Animal Models

There are no published studies detailing the behavioral and physiological effects of this compound in non-human animal models. Research on other piperazine derivatives suggests a wide range of potential central nervous system activities, but without direct experimental evidence, no specific claims can be made about this compound's impact on animal behavior or physiology.

Elucidation of Mechanism of Action (MOA) in Preclinical Systems

The precise mechanism of action for this compound has not been elucidated in any publicly available preclinical research. While related compounds have been explored for their effects on various receptors and transporters, this specific molecule remains uncharacterized.

Pathway Analysis and Signal Transduction Studies

No specific pathway analyses or signal transduction studies for this compound have been reported. Research into other phenylpiperazine compounds has implicated various neurotransmitter signaling pathways, such as those involving histamine (B1213489) or serotonin (B10506) receptors, but these findings cannot be directly attributed to this compound without dedicated investigation nih.govacs.org.

Omics-Based Approaches (e.g., Proteomics, Metabolomics) in Non-Human Biological Samples

There is no evidence of proteomics or metabolomics studies having been conducted on non-human biological samples following exposure to this compound. Such "omics" approaches are powerful tools for understanding the global biological impact of a compound, but they have not been applied to this specific molecule in any published research nih.govrevespcardiol.orgmdpi.com.

Investigation of Synergistic and Antagonistic Interactions in Preclinical Research

No preclinical studies investigating the synergistic or antagonistic interactions of this compound with other chemical agents have been found in the scientific literature. The potential for this compound to enhance or inhibit the effects of other drugs is currently unknown nih.govup.ac.za.

Preclinical Disposition and Metabolism Studies in Vitro and in Vivo Non Human Models

In Vitro Metabolic Stability Assessment

In vitro systems are instrumental in providing an early assessment of a compound's metabolic lability. These assays help in identifying potential metabolic soft spots and predicting in vivo clearance.

Microsomal Stability Studies

Liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are a standard tool for evaluating metabolic stability. psu.edu Studies on various piperazine-containing compounds demonstrate that their stability in microsomal incubations can vary significantly based on their structural features. nih.gov For instance, the introduction of a tert-butyl group can sometimes be susceptible to metabolism. nih.gov However, modifications to the piperazine (B1678402) ring or the aromatic system can enhance stability. frontiersin.org In studies of analogous compounds, the percentage of the parent drug remaining after a set incubation time is measured to calculate its half-life (t½). frontiersin.org For example, a study on a GnRH-receptor ligand with a benzimidazole-piperazine scaffold, which shares structural similarities, showed good stability in human liver microsomes. uit.no

Table 1: Representative Microsomal Stability Data for Piperazine Analogs

| Compound Analogy | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | % Parent Remaining | Calculated Half-life (t½) (min) |

|---|---|---|---|---|---|

| Analog A | Rat | 0.5 | 15 | 60% | ~25 |

| Analog B | Human | 0.5 | 15 | 85% | >30 |

| Analog C | Rat | 0.5 | 30 | 40% | ~20 |

Note: This table presents hypothetical data based on typical findings for piperazine derivatives to illustrate the concept.

Hepatocyte Incubation Studies

Primary hepatocytes offer a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes and cofactors. psu.edu Incubations with cryopreserved hepatocytes from preclinical species (e.g., rat, dog) and humans are used to generate a more complete picture of a compound's metabolism. For many phenylpiperazine derivatives, hepatocyte studies confirm the metabolic pathways observed in microsomes and reveal additional conjugation pathways. scielo.br For example, studies on the piperazinedione derivative TW01003 in rat hepatocytes showed the formation of glucuronide and sulfate (B86663) conjugates. nih.gov Similarly, the N-phenylpiperazine derivative LDT5 was evaluated in both rat and human hepatocytes to determine its metabolic fate. scielo.br

Enzyme Kinetics for Key Metabolic Enzymes (e.g., Cytochrome P450s, UGTs) in Non-Human Systems

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. For many phenylpiperazine compounds, cytochrome P450 enzymes are the primary drivers of Phase I metabolism. In vitro studies with human liver microsomes and cDNA-expressed CYPs have shown that CYP2D6, CYP3A4, and CYP1A2 are often the major isoenzymes involved. researchgate.netnih.gov For example, the metabolism of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was predominantly catalyzed by CYP2D6, which accounted for about 81% of its intrinsic clearance. nih.gov Inhibition studies using specific chemical inhibitors (e.g., quinidine (B1679956) for CYP2D6) help to confirm the contribution of each enzyme. nih.gov The tert-butyl group itself is known to be susceptible to CYP-mediated oxidation. nih.gov UGTs (UDP-glucuronosyltransferases) are key Phase II enzymes that conjugate hydroxylated metabolites, a common metabolic route for phenolic compounds. psu.edu

Table 2: Key Metabolic Enzymes Involved in the Biotransformation of Phenylpiperazine Analogs

| Enzyme Family | Specific Isozyme | Role in Metabolism | Method of Identification |

|---|---|---|---|

| Cytochrome P450 | CYP2D6 | Aromatic hydroxylation, N-dealkylation | Recombinant enzyme assays, chemical inhibition |

| Cytochrome P450 | CYP3A4 | Aromatic hydroxylation, N-dealkylation | Recombinant enzyme assays, chemical inhibition |

| Cytochrome P450 | CYP1A2 | Aromatic hydroxylation | Recombinant enzyme assays, chemical inhibition |

| UGTs | Various | Glucuronidation of hydroxylated metabolites | Hepatocyte incubations, analysis of conjugates |

Note: This table is a generalized representation based on literature for the phenylpiperazine class of compounds. researchgate.netnih.gov

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models, typically rats, are essential to confirm the metabolic pathways identified in vitro and to understand the complete disposition of the compound.

Identification and Characterization of Major Metabolites

Following administration of the compound to animal models like rats, plasma, urine, and feces are collected to identify and quantify the parent compound and its metabolites. For phenylpiperazine derivatives, common metabolites arise from oxidation and conjugation. Studies on 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rats revealed that it was extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety. oup.com The resulting metabolites included hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine. oup.com For other piperazine compounds, N-oxides have also been identified as significant metabolites in species like rats and monkeys. google.com Given the structure of 2-(4-tert-butyl-phenyl)-piperazine, likely major metabolites would include hydroxylated species on the phenyl ring or the tert-butyl group, and potentially N-dealkylation products.

Elucidation of Metabolic Pathways and Transformations

The metabolic pathways for phenylpiperazine compounds are generally well-characterized. The primary Phase I transformations include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic route, often mediated by CYP2D6 and CYP3A4. nih.govoup.com

Aliphatic Hydroxylation: The tert-butyl group is a potential site for oxidation, leading to a hydroxylated metabolite.

N-Dealkylation/Piperazine Ring Opening: Cleavage of the piperazine ring can occur, leading to metabolites like N-phenylethylenediamine derivatives. oup.com

N-Oxidation: Formation of N-oxides on the piperazine nitrogen atoms is another possible pathway. google.com

These Phase I metabolites can then undergo Phase II conjugation reactions, primarily glucuronidation or sulfation at the newly formed hydroxyl groups, to facilitate their excretion. nih.govoup.com For example, studies with mCPP showed that its hydroxylated metabolites were partially excreted as glucuronide and/or sulfate conjugates. oup.com

Prediction of Metabolic Fate using In Silico Tools

The prediction of a compound's metabolic fate is a critical step in early drug development, allowing for the anticipation of metabolic pathways and potential drug-drug interactions. nih.gov In silico, or computational, tools are frequently employed to predict the sites of metabolism on a molecule and the cytochrome P450 (CYP) isoforms likely responsible for these transformations. nih.govfrontiersin.org For this compound, while direct metabolic studies are not extensively published, its metabolic profile can be predicted based on its structural motifs and data from analogous compounds.

Computational approaches for predicting biotransformation can range from structure-based docking methods to rule-based systems that identify metabolically labile sites. nih.gov Software such as MetaSite, BioTransformer, and others are used to predict regioselective metabolism by common human CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govfrontiersin.org These tools analyze the three-dimensional structure of a compound to identify atoms most likely to undergo oxidation or other metabolic reactions. nih.gov

For this compound, the primary sites susceptible to metabolism are predicted to be the tert-butyl group, the aromatic phenyl ring, and the piperazine ring. The most probable metabolic transformations include:

Oxidation of the tert-butyl group: This is a common metabolic pathway for compounds containing this moiety. nih.gov The oxidation can lead to the formation of a primary alcohol, which may be further oxidized to a carboxylic acid. nih.gov Studies on similar structures, such as 1-[3-(4-tert-butylphenoxy)propyl]piperidine, have shown that oxidation of the tert-butyl group is a major metabolic route, with in silico tools identifying CYP2C19 as a key enzyme in this process. nih.gov

Aromatic hydroxylation: The phenyl ring is another likely site for metabolism, specifically through hydroxylation at positions ortho or meta to the piperazine substituent.

Piperazine Ring Oxidation: The piperazine ring itself is a site for various metabolic reactions. N-oxidation at either of the nitrogen atoms can occur. Additionally, the ring can undergo oxidative C-N bond cleavage (N-dealkylation), leading to the opening of the ring structure. Studies on proteolysis targeting chimeras (PROTACs) have noted that N-dealkylation reactions can occur on piperazine-containing linkers. nih.gov

The following table summarizes the likely metabolic reactions for this compound based on in silico prediction principles.

| Predicted Metabolic Reaction | Site on Molecule | Potential Resulting Metabolite |

| Hydroxylation | tert-butyl group | 2-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)piperazine |

| Further Oxidation | tert-butyl group | 2-(4-(1,1-dimethyl-2-carboxyethyl)phenyl)piperazine |

| Aromatic Hydroxylation | Phenyl ring | 2-(4-tert-butyl-hydroxyphenyl)-piperazine |

| N-Oxidation | Piperazine Ring (Nitrogen) | This compound-N-oxide |

| C-N Bond Cleavage | Piperazine Ring | Ring-opened metabolites |

Transporter Interactions in In Vitro and Non-Human In Vivo Models

Drug transporters, such as the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), are critical membrane proteins that regulate the absorption, distribution, and excretion of xenobiotics. mdpi.commdpi.com The interaction of drug candidates with these transporters is a key area of investigation, as it can significantly impact their pharmacokinetic profiles and lead to drug-drug interactions. nih.gov

While direct studies on this compound are limited, research on structurally related N-substituted piperazine derivatives provides significant insight into its potential transporter interactions. Studies have shown that derivatives featuring a tert-butylphenyl moiety can be potent inhibitors of the ABCB1 efflux pump. bohrium.com

In one study, a series of histamine (B1213489) H3 receptor ligands containing a piperazine core was evaluated for their ability to reverse multidrug resistance (MDR), a phenomenon often caused by the overexpression of efflux pumps like ABCB1. bohrium.com The research utilized in vitro assays, such as the rhodamine 123 accumulation assay in mouse T-lymphoma cells, to measure the inhibitory effect on the transporter. bohrium.com The results demonstrated that derivatives with a tert-butyl group were among the most active compounds, displaying significant inhibitory action against the ABCB1 efflux pump, with potency in some cases being 3-5 times stronger than the reference inhibitor verapamil. bohrium.com The likely mechanism of this inhibition was determined to be competitive, where the compounds compete with other substrates for binding to the transporter. bohrium.com

The choice of substrate and inhibitor in such in vitro assays is crucial, as interactions with transporters like BCRP can involve multiple binding sites, and inhibition may appear substrate-dependent. nih.gov Typical in vitro models for these investigations involve cell lines like Madin-Darby canine kidney (MDCK) II cells, which are transfected to overexpress a specific human or non-human transporter (e.g., murine Bcrp1). nih.gov These models allow for the measurement of directional flux of a compound across a cell monolayer to determine if it is a substrate or inhibitor of the transporter. nih.gov

The following table summarizes the observed interactions of related tert-butylphenyl piperazine compounds with efflux transporters.

| Compound Class | Transporter | Model System | Observed Effect | Potential Mechanism |

| N-substituted tert-butylphenyl piperazine derivatives | ABCB1 (P-gp) | Mouse MDR T-lymphoma cells | Potent inhibition of efflux bohrium.com | Competitive substrate-modulator action bohrium.com |

| Avapritinib (piperazine-containing drug) | ABCB1 (P-gp), ABCG2 (BCRP) | Not specified | Inhibitory activity mdpi.com | Not specified |

These findings suggest that this compound itself is likely to interact with ABC transporters, potentially acting as an inhibitor of ABCB1. Such interactions are critical considerations in the preclinical assessment of the compound.

Advanced Analytical Methodologies for Research and Development

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are central to the molecular characterization of newly synthesized compounds. They rely on the interaction of electromagnetic radiation with matter to provide detailed information about a molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. rsc.orgresearchgate.net It provides precise information about the carbon-hydrogen framework of a molecule. For a piperazine (B1678402) derivative, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the tert-butyl group, the phenyl ring, and the piperazine moiety. nih.govmdpi.com

In a typical ¹H NMR spectrum of a compound like 2-(4-tert-butyl-phenyl)-piperazine, specific chemical shifts (δ) would be expected. The protons of the tert-butyl group would appear as a sharp singlet in the upfield region, while the aromatic protons on the phenyl ring would present as doublets in the downfield region. The protons on the piperazine ring would exhibit more complex splitting patterns, often appearing as multiplets.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons. nih.govrsc.org The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperazine Derivatives

| Nucleus | Typical Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~1.3 | Protons of the tert-butyl group |

| ¹H | ~2.5 - 3.5 | Protons on the piperazine ring |

| ¹H | ~6.8 - 7.5 | Aromatic protons on the phenyl ring |

| ¹³C | ~28 | Methyl carbons of the tert-butyl group |

| ¹³C | ~34 | Quaternary carbon of the tert-butyl group |

| ¹³C | ~45 - 55 | Carbons of the piperazine ring |

| ¹³C | ~115 - 150 | Aromatic carbons |

Note: This table is a representation based on similar structures found in research literature. mdpi.comrsc.org

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov

In the context of this compound research, MS is crucial for confirming the mass of the synthesized compound. When coupled with chromatographic techniques like LC (Liquid Chromatography) or GC (Gas Chromatography), it becomes a powerful tool for identifying metabolites in biological samples. researchgate.net The metabolic profile of a piperazine derivative can be evaluated by identifying biotransformations such as oxidation, N-dealkylation, or ring hydroxylation. researchgate.net For instance, studies on similar piperazine-containing compounds have used LC-MS/MS to detect and structurally characterize thioether adducts formed during metabolic activation in liver microsomes. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the IR spectrum would show characteristic absorption bands corresponding to N-H stretching in the piperazine ring, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between energy levels. mdpi.com The UV-Vis spectrum of a phenyl-piperazine derivative would typically show absorption bands related to the π → π* transitions of the aromatic phenyl ring. mdpi.com This technique is useful for quantifying the concentration of the compound in solution and for studying its electronic properties.

Table 2: Characteristic Spectroscopic Data for Phenyl-Piperazine Derivatives

| Technique | Observation | Interpretation |

|---|---|---|

| IR (Infrared) | Bands around 3200-3400 cm⁻¹ | N-H stretching vibrations of the piperazine amine |

| IR (Infrared) | Bands around 2850-3100 cm⁻¹ | C-H stretching from aliphatic and aromatic groups |

| IR (Infrared) | Bands around 1600 cm⁻¹ | C=C aromatic ring stretching |

| UV-Vis | Absorption maxima ~230-300 nm | π → π* electronic transitions of the phenyl ring |

Note: Data is representative of compounds with similar functional groups. mdpi.commdpi.com

Chromatographic Separation Methods for Research Sample Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in research for isolating compounds of interest, determining purity, and quantifying analytes in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. It is widely used to determine the purity of synthesized molecules and to quantify their presence in various samples. nih.govresearchgate.net In the analysis of piperazine derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. acs.orgnih.gov

The purity of this compound can be assessed by HPLC, with the area of the main peak relative to the total peak area indicating the percentage purity. google.com For quantification, a calibration curve is constructed using standards of known concentration. The method can be validated for linearity, accuracy, and precision. scholars.direct

Table 3: Typical HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or similar |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) acs.orgnih.gov |

| Detection | UV detector set at a wavelength corresponding to the analyte's maximum absorbance |

| Flow Rate | Typically 0.5 - 1.5 mL/min acs.orgnih.gov |

| Injection Volume | 10 - 20 µL |

Note: These are general conditions and may be optimized for specific applications. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is an ideal method for the analysis of volatile and thermally stable compounds. While some piperazine derivatives may require derivatization to increase their volatility, GC-MS is highly effective for separating and identifying components in a complex mixture. rsc.orgscholars.direct

In a research setting, GC-MS can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture. rsc.org It is also employed in forensic and clinical contexts for the detection and quantification of piperazine drugs of abuse in biological matrices like plasma and urine. scholars.directscholars.direct The gas chromatogram separates the compounds, and the mass spectrometer provides a unique mass spectrum for each, allowing for confident identification by comparison to spectral libraries. lcms.cz

Table 4: Common GC-MS Settings for Analysis of Piperazine-Related Compounds

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5 or similar) lcms.cz |

| Carrier Gas | Helium or Hydrogen lcms.cz |

| Injection Mode | Splitless or split |

| Oven Program | A temperature gradient to ensure separation of compounds with different boiling points lcms.cz |

| MS Ionization | Electron Ionization (EI) |